molecular formula C20H24N2O3S B2769862 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbutanamide CAS No. 941916-10-5

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbutanamide

Cat. No.: B2769862
CAS No.: 941916-10-5
M. Wt: 372.48
InChI Key: MNOIAMLGQSASQY-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbutanamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological and pharmacological activities, including antibacterial, antitumor, and antiviral effects

Preparation Methods

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbutanamide typically involves the coupling of benzenesulfonyl chloride with a quinoline derivative under basic conditions. One common method involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene as a strong base to drive the reaction to completion . The reaction is usually carried out in an organic solvent such as dichloroethane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbutanamide undergoes various types of chemical reactions, including:

Scientific Research Applications

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbutanamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the activity of enzymes involved in the synthesis of folic acid, which is essential for bacterial growth and replication. This inhibition leads to the bacteriostatic effect of the compound .

Comparison with Similar Compounds

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbutanamide can be compared with other sulfonamide derivatives such as:

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-15(2)13-20(23)21-17-10-11-19-16(14-17)7-6-12-22(19)26(24,25)18-8-4-3-5-9-18/h3-5,8-11,14-15H,6-7,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOIAMLGQSASQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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